2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine
Description
Properties
IUPAC Name |
2-methyl-3-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-6-8-16(9-7-15)12-11(3)13-4-5-14-12/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYXJXVUWJQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine typically involves the reaction of 3-methylpyrazine with 4-isopropylpiperazine under specific conditions. One common method includes:
Starting Materials: 3-methylpyrazine and 4-isopropylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and antimicrobial properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Material Science: It is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings:
Piperazine vs.
Aryl vs. Alkyl Substituents : Aryl-substituted piperazines (e.g., 3-methoxyphenyl in ) demonstrate anticancer activity, while alkyl groups like isopropyl (as in the target compound) enhance antifungal potency, suggesting substituent-dependent target selectivity .
Halogenation Effects : Fluorine incorporation (e.g., 2-(1,1-Difluoroethyl)-3-methylpyrazine) improves metabolic stability by resisting oxidative degradation, a critical factor in drug design .
Physicochemical and Spectroscopic Data
- NMR Characterization : The isopropyl group in this compound shows distinct proton signals at δ 1.10 (doublet, 6H) and δ 2.78 (septet, 1H), consistent with its branched structure .
- Purity and Yield : Compounds with 4-isopropylpiperazine moieties (e.g., compound 26 in ) are reported with >95% purity and yields exceeding 75%, indicating robust synthetic protocols .
Biological Activity
2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine, commonly referred to in research contexts, is a compound of significant interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Structure : The compound features a pyrazine ring substituted with an isopropylpiperazine moiety and a methyl group, contributing to its unique biological properties.
- Molecular Formula : C₁₁H₁₄N₄
- CAS Number : 2034511-31-2
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases, which are crucial in signaling pathways related to cell proliferation and survival. Notably, it has demonstrated inhibitory effects on spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in certain hematological malignancies .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity in preclinical models:
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL). The mechanism involves the disruption of critical signaling pathways that promote tumor growth.
Neuropharmacological Effects
The compound also shows promise in neuropharmacology:
- P2X7 Receptor Antagonism : Preliminary studies suggest that it may act as an antagonist at the P2X7 purinergic receptor, which is involved in inflammatory responses and neurodegenerative diseases. This action could potentially modulate neuroinflammatory processes .
Study 1: In Vivo Efficacy
A study involving animal models treated with this compound showed:
- Dosage : Daily administration at a dosage of 60 mg/kg for 21 days resulted in significant tumor reduction in models of DLBCL.
- Mechanism Insights : The study elucidated that the compound's efficacy is linked to its ability to inhibit SYK-mediated signaling pathways, leading to reduced cell viability and increased apoptosis.
Study 2: Pharmacokinetics
Pharmacokinetic studies revealed:
- Absorption and Distribution : The compound is rapidly absorbed with a peak plasma concentration reached approximately 2 hours post-administration. Its long half-life (about 37 hours) suggests potential for once-daily dosing regimens.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
